5-Cyclopropylthiophene-2-sulfonyl chloride
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Overview
Description
5-Cyclopropylthiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C7H7ClO2S2 and a molecular weight of 222.72 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a thiophene ring, which is further substituted with a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
The primary targets of 5-Cyclopropylthiophene-2-sulfonyl chloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylthiophene-2-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to a thiophene ring. One common method is the reaction of 5-cyclopropylthiophene with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylthiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfone derivatives.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiophene derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfones and Sulfoxides: Formed by oxidation reactions.
Scientific Research Applications
5-Cyclopropylthiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl chloride: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylbenzene-2-sulfonyl chloride: Contains a benzene ring instead of a thiophene ring, resulting in different electronic properties.
Cyclopropylthiophene-2-carboxylic acid: Has a carboxylic acid group instead of a sulfonyl chloride group, leading to different reactivity.
Uniqueness
5-Cyclopropylthiophene-2-sulfonyl chloride is unique due to the combination of the cyclopropyl group and the thiophene ring, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
5-cyclopropylthiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S2/c8-12(9,10)7-4-3-6(11-7)5-1-2-5/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGAHRYSMWPRDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(S2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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